molecular formula C6H10N2O5 B3029820 Glycyl-dl-aspartic acid CAS No. 79731-35-4

Glycyl-dl-aspartic acid

Cat. No.: B3029820
CAS No.: 79731-35-4
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-dl-aspartic acid is a dipeptide composed of glycine and dl-aspartic acid residues. It is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. The compound is often used as a model for studying peptide interactions and has applications in biochemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Glycyl-dl-aspartic acid, also known as Arginylglycylaspartic acid (RGD), primarily targets αvβ3 integrins . These integrins are proteins involved in cell adhesion and migration . They serve as attachment sites for a number of adhesive extracellular matrix proteins .

Mode of Action

The interaction between this compound and its targets involves the inhibition of cell adhesion . This compound contains antibodies to the Arg-Gly-Asp (RGD) sequence, which inhibits the adhesion of B lymphocytes to fibronectin . This interaction results in changes in cell adhesion and migration, affecting the overall cellular behavior .

Biochemical Pathways

This compound affects the pathways related to cell adhesion and migration . By interacting with αvβ3 integrins, it influences the adhesion of cells to the extracellular matrix . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .

Pharmacokinetics

The thermal decomposition of amino acids like this compound has been investigated . This process, which occurs between 185 °C and 280 °C, involves the formation of volatile products and requires endothermic heats of decomposition .

Result of Action

The primary result of this compound’s action is the inhibition of cell adhesion . This can lead to changes in cell behavior, potentially affecting various cellular processes. For instance, the inhibition of cell adhesion can impact cell migration, a critical process in wound healing, immune response, and cancer metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of cationic gemini surfactants can catalyze the reaction between this compound and ninhydrin, increasing the rate of formation of Ruhemann’s purple . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-dl-aspartic acid typically involves the condensation of glycine and dl-aspartic acid. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: Glycyl-dl-aspartic acid can undergo various chemical reactions, including:

    Condensation Reactions: Formation of peptide bonds with other amino acids or peptides.

    Hydrolysis: Breaking of the peptide bond in the presence of water and enzymes or acids.

    Oxidation and Reduction: Reactions involving the gain or loss of electrons, although these are less common for this compound.

Common Reagents and Conditions:

    Condensation Reactions: Carbodiimide coupling agents (e.g., DCC) and catalysts (e.g., HOBt) in organic solvents (e.g., DMF).

    Hydrolysis: Acidic or enzymatic conditions, such as hydrochloric acid or proteases.

Major Products Formed:

    Condensation Reactions: Formation of longer peptides or polypeptides.

    Hydrolysis: Release of individual amino acids, glycine, and dl-aspartic acid.

Scientific Research Applications

Glycyl-dl-aspartic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glycyl-l-aspartic acid: A dipeptide with similar structure but different stereochemistry.

    Glycyl-glutamic acid: Another dipeptide with a similar backbone but different side chain.

    Alanyl-aspartic acid: A dipeptide with alanine instead of glycine.

Uniqueness: Glycyl-dl-aspartic acid is unique due to its racemic mixture of d- and l-aspartic acid, which can influence its interactions with enzymes and receptors. This racemic nature allows for the study of stereochemical effects on peptide interactions and biological activity.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17343-03-2, 4685-12-5
Record name NSC523195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-dl-aspartic acid
Reactant of Route 2
Reactant of Route 2
Glycyl-dl-aspartic acid
Reactant of Route 3
Reactant of Route 3
Glycyl-dl-aspartic acid
Reactant of Route 4
Reactant of Route 4
Glycyl-dl-aspartic acid
Reactant of Route 5
Reactant of Route 5
Glycyl-dl-aspartic acid
Reactant of Route 6
Reactant of Route 6
Glycyl-dl-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.